3-Bromobutan-2-ol

Description

The exact mass of the compound 3-Bromobutan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromobutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

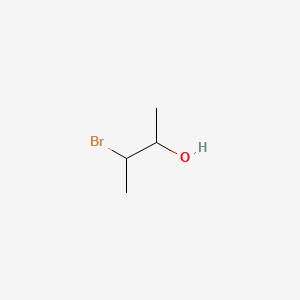

Structure

3D Structure

Properties

IUPAC Name |

3-bromobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-3(5)4(2)6/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYSVJNMXBWPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500447 | |

| Record name | 3-Bromobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5798-80-1 | |

| Record name | 3-Bromo-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5798-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromobutan-2-ol from Butan-2-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and reliable multi-step synthesis for producing 3-bromobutan-2-ol from the readily available starting material, butan-2-ol. This pathway is of significant interest to researchers in organic synthesis and drug development due to the utility of halohydrins as versatile intermediates. The synthesis involves a three-step sequence: the oxidation of butan-2-ol to butan-2-one, followed by a regioselective alpha-bromination to yield 3-bromo-2-butanone, and culminating in the reduction of the alpha-bromoketone to the target molecule, 3-bromobutan-2-ol. This document provides detailed experimental protocols, quantitative data including reaction yields, and key characterization parameters for the intermediates and the final product.

Introduction

3-Bromobutan-2-ol is a valuable chemical intermediate characterized by the presence of both a hydroxyl and a bromo functional group on adjacent carbons. This structure, known as a bromohydrin, allows for a variety of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The molecule possesses two chiral centers (at C2 and C3), leading to the existence of four stereoisomers.[1] The stereochemical outcome of the synthesis is highly dependent on the reagents and conditions employed in the final reduction step.

The synthesis from butan-2-ol is not a direct substitution, as the position of the halogen in the final product is on a different carbon atom than the initial hydroxyl group. Therefore, a multi-step approach is necessary. The selected pathway, involving an oxidation-bromination-reduction sequence, offers a logical and efficient route to the target compound.

Overall Synthetic Pathway

The conversion of butan-2-ol to 3-bromobutan-2-ol is achieved through the following three-step reaction sequence:

-

Step 1: Oxidation - Butan-2-ol is oxidized to the corresponding ketone, butan-2-one.

-

Step 2: α-Bromination - Butan-2-one undergoes regioselective bromination at the alpha-carbon to form 3-bromo-2-butanone.

-

Step 3: Reduction - The carbonyl group of 3-bromo-2-butanone is reduced to a hydroxyl group to yield the final product, 3-bromobutan-2-ol.

The logical flow of this synthetic route is illustrated in the diagram below.

Caption: Logical progression of the three-step synthesis.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Oxidation of Butan-2-ol to Butan-2-one

The oxidation of the secondary alcohol, butan-2-ol, to butan-2-one is efficiently achieved using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes the risk of over-oxidation.[2][3]

Reaction: CH₃CH(OH)CH₂CH₃ + PCC → CH₃C(=O)CH₂CH₃

Experimental Protocol:

-

In a dry, round-bottomed flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM, CH₂Cl₂). The use of an inert solid like Celite is recommended to prevent the formation of a dense, tar-like precipitate.[4]

-

To this stirred suspension, add a solution of butan-2-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, dilute the mixture with diethyl ether and pass it through a short column of silica gel or Florisil to filter out the chromium byproducts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude butan-2-one.

-

The product can be further purified by simple distillation if necessary.

Quantitative Data (Step 1):

| Parameter | Value | Reference |

| Starting Material | Butan-2-ol | |

| Reagent | Pyridinium Chlorochromate (PCC) | [2][4] |

| Molar Ratio (PCC:Alcohol) | ~1.2 : 1 | [4] |

| Solvent | Dichloromethane (CH₂Cl₂) | [4] |

| Reaction Time | 2 - 4 hours | [4] |

| Temperature | Room Temperature | [4] |

| Typical Yield | ~90-95% |

Characterization Data for Butan-2-one:

| Analysis | Data |

| IR (Infrared) Spectrum | Strong, sharp absorption at ~1715 cm⁻¹ (C=O stretch). |

| ¹H NMR Spectrum | δ ~2.4 ppm (q, 2H, -C(=O)CH₂-), δ ~2.1 ppm (s, 3H, -C(=O)CH₃), δ ~1.0 ppm (t, 3H, -CH₂CH₃). |

| ¹³C NMR Spectrum | δ ~209 ppm (C=O), δ ~37 ppm (-C(=O)CH₂-), δ ~29 ppm (-C(=O)CH₃), δ ~8 ppm (-CH₂CH₃). |

Step 2: α-Bromination of Butan-2-one to 3-Bromo-2-butanone

The regioselective bromination of the enolizable ketone, butan-2-one, is conducted under acidic conditions. Bromination preferentially occurs at the more substituted α-carbon (C3).

Reaction: CH₃C(=O)CH₂CH₃ + Br₂ --(H⁺)--> CH₃C(=O)CH(Br)CH₃

Experimental Protocol (Adapted from Organic Syntheses):

-

Charge a round-bottomed flask, equipped with a mechanical stirrer, thermometer, and dropping funnel, with butan-2-one (1.0 equivalent) and methanol.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Add bromine (1.0 equivalent) in a steady stream from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Maintain the reaction temperature at 10 °C with continued stirring. The red color of the bromine should fade over approximately 45-60 minutes.

-

After the color has dissipated, add water to the reaction mixture to hydrolyze any α-bromo ketals formed as intermediates.

-

Stir the mixture at room temperature. The duration may vary depending on the scale.

-

Perform a workup by adding more water and extracting the product with diethyl ether.

-

Wash the combined ether layers with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 3-bromo-2-butanone can be purified by vacuum distillation.

Quantitative Data (Step 2):

| Parameter | Value | Reference |

| Starting Material | Butan-2-one | |

| Reagent | Bromine (Br₂) | |

| Molar Ratio (Br₂:Ketone) | 1 : 1 | |

| Solvent | Methanol | |

| Temperature | 0 - 10 °C | |

| Typical Yield | ~70-80% |

Characterization Data for 3-Bromo-2-butanone:

| Analysis | Data |

| IR (Infrared) Spectrum | Strong absorption at ~1720 cm⁻¹ (C=O stretch). |

| ¹H NMR Spectrum | δ ~4.6 ppm (q, 1H, -CH(Br)-), δ ~2.4 ppm (s, 3H, -C(=O)CH₃), δ ~1.7 ppm (d, 3H, -CH(Br)CH₃). |

| ¹³C NMR Spectrum | δ ~202 ppm (C=O), δ ~48 ppm (-CH(Br)-), δ ~26 ppm (-C(=O)CH₃), δ ~19 ppm (-CH(Br)CH₃). |

Step 3: Reduction of 3-Bromo-2-butanone to 3-Bromobutan-2-ol

The final step is the reduction of the carbonyl group in 3-bromo-2-butanone to a secondary alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation, as it is selective for aldehydes and ketones and is safer to handle than more powerful reducing agents like LiAlH₄.[5][6]

Reaction: CH₃C(=O)CH(Br)CH₃ + NaBH₄ → CH₃CH(OH)CH(Br)CH₃

Experimental Protocol:

-

In a round-bottomed flask, dissolve 3-bromo-2-butanone (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol, at 0 °C (ice bath).[7]

-

Slowly add sodium borohydride (NaBH₄) (a slight molar excess, e.g., 0.3-0.5 equivalents, as 1 mole of NaBH₄ provides 4 moles of hydride) to the stirred solution in small portions.

-

After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at 0 °C or until TLC indicates the disappearance of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the evolution of hydrogen gas ceases.[7]

-

Remove the bulk of the organic solvent via rotary evaporation.

-

Add water to the residue and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromobutan-2-ol.

-

Purification can be achieved via column chromatography or vacuum distillation.

Quantitative Data (Step 3):

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-2-butanone | |

| Reagent | Sodium Borohydride (NaBH₄) | [5][6] |

| Solvent | Methanol or Ethanol | [6][7] |

| Temperature | 0 °C to Room Temperature | [7] |

| Typical Yield | ~85-95% |

Characterization Data for 3-Bromobutan-2-ol:

| Analysis | Data |

| IR (Infrared) Spectrum | Broad absorption in the range of 3200-3600 cm⁻¹ (O-H stretch), absence of the strong C=O stretch from the starting material. |

| ¹H NMR Spectrum | Expected signals: a complex multiplet for -CH(OH)- (~3.8-4.2 ppm), a multiplet for -CH(Br)- (~4.0-4.4 ppm), a doublet for the methyl group adjacent to the bromine, a doublet for the methyl group adjacent to the hydroxyl, and a signal for the -OH proton (variable). |

| ¹³C NMR Spectrum | Expected signals: two carbons bearing the electronegative O and Br atoms (~65-75 ppm for C-OH and ~50-60 ppm for C-Br), and two methyl carbons in the aliphatic region. |

Experimental Workflow Diagram

The following diagram provides a visual representation of the complete experimental workflow, from starting material to the purified final product.

Caption: Detailed workflow for the synthesis of 3-Bromobutan-2-ol.

Conclusion

The three-step synthesis outlined in this guide presents a viable and effective method for the preparation of 3-bromobutan-2-ol from butan-2-ol. Each step—oxidation with PCC, alpha-bromination of the resulting ketone, and subsequent reduction with sodium borohydride—utilizes well-established and reliable organic transformations. The provided protocols, quantitative data, and characterization information serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry. Careful execution of these procedures should allow for the successful synthesis and purification of this versatile bromohydrin intermediate for further application in research and development.

References

- 1. 3-Bromobutan-2-ol | 5798-80-1 | Benchchem [benchchem.com]

- 2. theorango.com [theorango.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scribd.com [scribd.com]

physical properties of 3-Bromobutan-2-ol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Bromobutan-2-ol, specifically its boiling point and density. The information contained herein is intended to support research and development activities where this compound is utilized.

Core Physical Properties

3-Bromobutan-2-ol is a secondary alcohol and a brominated organic compound with the chemical formula C₄H₉BrO. Understanding its physical properties is crucial for its application in chemical synthesis and drug development.

Quantitative Data Summary

The table below summarizes the key physical properties of 3-Bromobutan-2-ol.

| Physical Property | Value | Units | Notes |

| Boiling Point | 63[1] | °C | At a pressure of 16 Torr. |

| Density | 1.5016[1] | g/cm³ | Not specified at a particular temperature. |

| Molecular Weight | 153.02 | g/mol |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of a liquid compound such as 3-Bromobutan-2-ol.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube immersed in the heated liquid.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or other heat source

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped within a Thiele tube or suspended in a heating bath.

-

The heating bath is gently heated.

-

As the temperature rises, a stream of air bubbles will be observed escaping from the capillary tube.

-

The heat is carefully adjusted until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Volumetric Method)

Principle: Density is defined as the mass of a substance per unit volume. This method involves accurately measuring the mass and volume of a sample of the liquid.

Apparatus:

-

Analytical balance

-

Volumetric flask or a precise graduated cylinder

-

Pipette (for accurate volume transfer)

-

Beaker

Procedure:

-

The mass of a clean, dry volumetric flask (or graduated cylinder) is accurately measured using an analytical balance.

-

A known volume of the liquid is carefully transferred into the tared volumetric flask using a pipette.

-

The volumetric flask containing the liquid is then weighed to determine the combined mass.

-

The mass of the liquid is calculated by subtracting the mass of the empty flask from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its volume.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

3-Bromobutan-2-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromobutan-2-ol, a halogenated secondary alcohol with significant potential in chemical synthesis and as a bioactive compound. This document outlines its chemical and physical properties, provides detailed experimental protocols for its stereoselective synthesis, and discusses its potential antimicrobial activities.

Core Compound Data

3-Bromobutan-2-ol, with the chemical formula C₄H₉BrO, is a chiral molecule existing as four distinct stereoisomers due to the presence of two stereogenic centers.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 5798-80-1 | N/A |

| Molecular Weight | 153.02 g/mol | [2] |

| Chemical Formula | C₄H₉BrO | [2] |

| Synonyms | 3-Bromo-2-butanol | [1] |

Synthesis and Stereochemistry

The synthesis of enantiomerically pure stereoisomers of 3-Bromobutan-2-ol is crucial for investigating its specific biological activities. A well-established method involves the lipase-catalyzed kinetic resolution of racemic mixtures.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-syn- and (±)-anti-3-bromo-2-butanols

This protocol describes the preparation of the four stereoisomers of 3-bromo-2-butanol through the hydrolysis of their acetates, catalyzed by a lipase.[3]

Materials:

-

(±)-syn-3-bromo-2-butyl acetate

-

(±)-anti-3-bromo-2-butyl acetate

-

Lipase (e.g., from Candida antarctica)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enzymatic Hydrolysis: A suspension of the racemic bromo-butyl acetate (1.0 g) and lipase (200 mg) in phosphate buffer (50 mL) is stirred at room temperature.

-

Reaction Monitoring: The progress of the hydrolysis is monitored by gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining acetate and the produced alcohol.

-

Extraction: Once the desired conversion (typically around 50%) is reached, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Chromatographic Separation: The resulting mixture of the unreacted acetate and the alcohol product is separated by column chromatography on silica gel.

-

Hydrolysis of Remaining Acetate: The optically active acetate is hydrolyzed chemically (e.g., using a base) to obtain the corresponding enantiomer of the alcohol.

-

Stereochemical Analysis: The enantiomeric purity of the separated alcohol and the one obtained after hydrolysis is determined by chiral GC or HPLC.

This enzymatic resolution method allows for the preparation of all four stereoisomers in high enantiomeric purity (>95% ee).[3]

Biological Activity

3-Bromobutan-2-ol has been reported to exhibit antimicrobial properties, suggesting its potential as a lead compound in the development of new therapeutic agents.

Antifungal Activity

Antibacterial Activity

While specific data for 3-Bromobutan-2-ol is limited, the general class of bromo-organic compounds is known for antibacterial properties. The mechanism of action for some brominated compounds involves the generation of reactive oxygen species, which are detrimental to bacterial cells.[4]

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of 3-Bromobutan-2-ol is likely multifaceted. As a lipophilic molecule, it may disrupt the integrity of microbial cell membranes.[5] The presence of a bromine atom, a good leaving group, could also facilitate reactions with essential biological nucleophiles within the microorganism, leading to enzyme inhibition and disruption of cellular processes.

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A flowchart of the lipase-catalyzed kinetic resolution for synthesizing stereoisomers.

Caption: A diagram illustrating the proposed antimicrobial mechanisms of 3-Bromobutan-2-ol.

References

- 1. quora.com [quora.com]

- 2. (r,s)-3-Bromo-butan-2-ol | C4H9BrO | CID 10942653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the diastereomers of 3-bromobutan-2-ol: (,) and (,) (erythro) and (,) and (,) (threo). This document presents predicted spectral data, detailed experimental protocols for data acquisition, and visualizations of molecular signaling and experimental workflows, serving as a crucial resource for the structural elucidation and characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the presence of two chiral centers at C2 and C3, 3-bromobutan-2-ol exists as two pairs of enantiomers, which are diastereomeric to each other. These diastereomers, designated as erythro and threo, exhibit distinct NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR data for both diastereomers, generated using computational prediction tools.

Erythro-3-bromobutan-2-ol

Table 1: Predicted ¹H NMR Data for Erythro-3-bromobutan-2-ol

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 1.69 | d | 6.8 |

| H2 | 4.09 | m | - |

| H3 | 3.82 | m | - |

| H4 | 1.25 | d | 6.4 |

| OH | (variable) | s | - |

Table 2: Predicted ¹³C NMR Data for Erythro-3-bromobutan-2-ol

| Carbon | Chemical Shift (ppm) |

| C1 | 21.3 |

| C2 | 70.1 |

| C3 | 55.2 |

| C4 | 19.8 |

Threo-3-bromobutan-2-ol

Table 3: Predicted ¹H NMR Data for Threo-3-bromobutan-2-ol

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 1.73 | d | 6.8 |

| H2 | 4.28 | m | - |

| H3 | 3.98 | m | - |

| H4 | 1.29 | d | 6.4 |

| OH | (variable) | s | - |

Table 4: Predicted ¹³C NMR Data for Threo-3-bromobutan-2-ol

| Carbon | Chemical Shift (ppm) |

| C1 | 20.9 |

| C2 | 69.5 |

| C3 | 56.1 |

| C4 | 19.5 |

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 3-bromobutan-2-ol.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 3-bromobutan-2-ol for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent prior to dissolution.

-

Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR spectrometer.

-

-

Locking and Shimming:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Spectral Width (SW): A range appropriate for proton spectra (e.g., 12-16 ppm).

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.

-

Receiver Gain (RG): Adjust as for ¹H NMR.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range appropriate for carbon spectra (e.g., 0-220 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Pick the peaks in both ¹H and ¹³C spectra.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the NMR analysis of 3-bromobutan-2-ol.

Caption: ¹H-¹H Spin-Spin Coupling in 3-Bromobutan-2-ol.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromobutan-2-ol

For Immediate Release

This whitepaper provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-Bromobutan-2-ol, offering valuable insights for researchers, scientists, and professionals in drug development and chemical analysis. Due to the absence of a publicly available experimental mass spectrum for 3-Bromobutan-2-ol, this guide is based on established fragmentation principles for secondary alcohols and halogenated compounds.

Predicted Fragmentation Pattern

The fragmentation of 3-Bromobutan-2-ol in a mass spectrometer, particularly under electron ionization (EI), is predicted to be governed by several key pathways, including alpha-cleavage characteristic of secondary alcohols, and the facile cleavage of the carbon-bromine bond. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, is expected to produce characteristic isotopic doublets (M and M+2 peaks) for all bromine-containing fragments.

Molecular Ion

The initial ionization of 3-Bromobutan-2-ol (C4H9BrO) will generate a molecular ion [C4H9BrO]+•. Due to the presence of bromine isotopes, this will appear as a pair of peaks at m/z 152 and 154. However, for secondary alcohols, the molecular ion peak is often of low intensity or even absent.[1][2]

Major Fragmentation Pathways

The primary fragmentation routes for the 3-Bromobutan-2-ol molecular ion are anticipated to be:

-

Alpha-Cleavage: As a secondary alcohol, 3-Bromobutan-2-ol can undergo cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group.[3][4][5]

-

Loss of a methyl radical (•CH3): This pathway would yield a resonance-stabilized oxonium ion with a bromine-containing fragment at m/z 137 and 139.

-

Loss of an ethyl group (•CH2CH3): Cleavage of the C2-C3 bond would result in the formation of a fragment at m/z 45, corresponding to [CH3CHOH]+. This is a very common fragment for secondary alcohols and is often the base peak.[2]

-

-

Carbon-Bromine Bond Cleavage: The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical (•Br).[6] This would result in the formation of a secondary carbocation [C4H9O]+ at m/z 73.

-

Dehydration: The elimination of a water molecule (H2O) from the molecular ion is a common fragmentation pathway for alcohols.[7][8] This would produce a radical cation [C4H8Br]+• at m/z 134 and 136.

-

Loss of HBr: The elimination of hydrogen bromide (HBr) could also occur, leading to a fragment [C4H8O]+• at m/z 72.

Data Presentation

The following table summarizes the predicted key fragments for 3-Bromobutan-2-ol, their mass-to-charge ratios (m/z), and the proposed fragmentation pathway.

| m/z (79Br/81Br) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 152/154 | Molecular Ion | [C4H9BrO]+• | Ionization |

| 137/139 | [C3H6BrO]+ | [CH3CH(OH)CHBr]+ | α-cleavage (Loss of •CH3) |

| 134/136 | [C4H8Br]+• | [C4H8Br]+• | Dehydration (Loss of H2O) |

| 73 | [C4H9O]+ | [CH3CH(OH)CHCH3]+ | C-Br Cleavage (Loss of •Br) |

| 72 | [C4H8O]+• | [C4H8O]+• | Loss of HBr |

| 45 | [C2H5O]+ | [CH3CHOH]+ | α-cleavage (Loss of •CH2Br) |

Experimental Protocols

The following provides a generalized experimental protocol for obtaining the mass spectrum of a liquid sample such as 3-Bromobutan-2-ol using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Objective: To obtain the mass spectrum of 3-Bromobutan-2-ol.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

EI source

-

Quadrupole mass analyzer

Materials:

-

3-Bromobutan-2-ol sample

-

High-purity solvent (e.g., dichloromethane or methanol) for sample dilution

-

Helium gas (carrier gas)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 3-Bromobutan-2-ol (e.g., 100 ppm) in a suitable volatile solvent.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

-

-

Data Acquisition: Inject the sample into the GC-MS system and acquire the data.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 3-Bromobutan-2-ol.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern.

-

Visualization of Fragmentation Pathways

The logical relationships of the predicted fragmentation pathways can be visualized using the following diagram generated in DOT language.

Caption: Predicted fragmentation of 3-Bromobutan-2-ol.

References

- 1. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 2. GCMS Section 6.10 [people.whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 5. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromobutan-2-ol

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Bromobutan-2-ol, a brominated secondary alcohol. Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies of the molecule's core functional groups, presents detailed experimental protocols for spectral acquisition, and offers a logical workflow for spectral interpretation.

Core Functional Group Analysis

The structure of 3-Bromobutan-2-ol (C₄H₉BrO) contains several key functional groups, each with a distinct signature in the infrared spectrum: a hydroxyl group (-OH), alkyl C-H bonds, a carbon-oxygen (C-O) single bond, and a carbon-bromine (C-Br) single bond. The presence and specific environment of these groups can be confirmed by analyzing their vibrational frequencies.

-

Hydroxyl (-OH) Group: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. Due to intermolecular hydrogen bonding in a pure liquid sample, this absorption appears as a very strong and characteristically broad band in the 3500-3200 cm⁻¹ region.[1][2] The breadth of this peak is a direct result of the varying strengths of hydrogen bonds between molecules.[3]

-

Alkyl (C-H) Groups: Like most organic molecules, 3-Bromobutan-2-ol displays strong absorption bands corresponding to C-H stretching vibrations from its methyl and methine groups. These peaks are typically found in the 3000-2850 cm⁻¹ range for sp³ hybridized carbons.[4][5]

-

Carbon-Oxygen (C-O) Bond: The stretching vibration of the C-O bond in alcohols results in a strong absorption band in the fingerprint region of the spectrum, between 1260-1050 cm⁻¹.[1] The precise position of this peak is diagnostic of the alcohol's substitution. For secondary alcohols like 3-Bromobutan-2-ol, this peak is expected to appear in the 1150-1075 cm⁻¹ range.[6][7]

-

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is found at lower frequencies, typically within the 690-515 cm⁻¹ range.[8][9] This absorption falls within the complex fingerprint region of the spectrum, which contains many overlapping signals but is unique to the specific molecular structure.[10][11]

Quantitative Data Summary: Characteristic IR Peaks

The expected infrared absorption frequencies for the functional groups in 3-Bromobutan-2-ol are summarized below.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity & Shape |

| Alcohol | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Alkane | C-H Stretch | 3000 - 2850 | Strong |

| Secondary Alcohol | C-O Stretch | 1150 - 1075 | Strong |

| Alkyl Halide | C-Br Stretch | 690 - 515 | Medium to Strong |

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the IR spectrum of an unknown sample to confirm the identity of 3-Bromobutan-2-ol.

Caption: Logical workflow for the identification of 3-Bromobutan-2-ol from its IR spectrum.

Experimental Protocol: FT-IR Spectroscopy of a Liquid Sample

This section details a standard methodology for acquiring a high-quality Fourier-transform infrared (FT-IR) spectrum of liquid 3-Bromobutan-2-ol using an attenuated total reflectance (ATR) accessory, a common and efficient technique.

A. Instrumentation and Materials

-

Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).

-

Accessory: An ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).

-

Sample: Neat (undiluted) 3-Bromobutan-2-ol.

-

Cleaning Supplies: Solvent-grade isopropanol or ethanol and lint-free laboratory wipes.

B. Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Before analysis, thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere and the ATR crystal itself) and will be automatically subtracted from the sample spectrum.

-

Typical parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a single drop of neat 3-Bromobutan-2-ol directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample. If using a pressure clamp, lower it gently to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, acquire the infrared spectrum of the sample. The instrument's software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis Cleanup:

-

Remove the sample from the ATR crystal using a clean, dry, lint-free wipe.

-

Perform a final cleaning of the crystal with isopropanol as described in step 2 to prepare the instrument for the next user.

-

C. Data Processing

-

The resulting spectrum should be properly labeled and saved.

-

Standard processing may include a baseline correction to ensure all peaks originate from a flat baseline and normalization to facilitate comparison with other spectra.

-

Peak picking algorithms can be used to identify the precise wavenumbers of absorption maxima.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. docbrown.info [docbrown.info]

- 4. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. docbrown.info [docbrown.info]

An In-depth Technical Guide to the Electrophilic Reactions of 3-Bromobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrophilic reactions involving 3-Bromobutan-2-ol, with a particular focus on the stereochemical outcomes governed by neighboring group participation. This document details the reaction mechanisms, summarizes key quantitative data, and provides an experimental protocol for the synthesis of 2,3-dibromobutane from 3-bromobutan-2-ol.

Introduction to 3-Bromobutan-2-ol

3-Bromobutan-2-ol is a halogenated secondary alcohol possessing two stereogenic centers (at C2 and C3), which results in four stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). These stereoisomers exist as two pairs of enantiomers. The diastereomeric pairs are often referred to by the relative stereochemistry of the hydroxyl and bromo groups as erythro (substituents on the same side in a Fischer projection) and threo (substituents on opposite sides). This stereochemical complexity is central to its reactivity, particularly in electrophilic substitution reactions where the neighboring bromine atom can play a crucial role.

Core Electrophilic Reaction: Reaction with Hydrobromic Acid (HBr)

The most well-documented electrophilic reaction of 3-bromobutan-2-ol is its reaction with strong acids, such as hydrobromic acid (HBr), to yield 2,3-dibromobutane. The mechanism and stereochemical outcome of this reaction are highly dependent on the stereochemistry of the starting alcohol. This classic experiment, notably investigated by Winstein and Lucas, serves as a primary example of neighboring group participation.[1]

General Mechanism: Protonation and Formation of a Bromonium Ion

The reaction is initiated by the electrophilic attack of a proton from HBr on the hydroxyl group's oxygen atom. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). Instead of dissociating to form a secondary carbocation, the adjacent bromine atom acts as an internal nucleophile, displacing the water molecule from the backside. This process, known as anchimeric assistance, results in the formation of a cyclic bromonium ion intermediate.[2][3] This intermediate is key to determining the stereochemistry of the final product.

Stereochemical Outcome: A Tale of Two Diastereomers

The stereochemistry of the starting 3-bromobutan-2-ol dictates the structure of the bromonium ion intermediate and, consequently, the stereoisomer of 2,3-dibromobutane that is formed.

Case 1: Reaction of erythro-3-Bromobutan-2-ol

When an erythro isomer, such as (2S, 3R)-3-bromobutan-2-ol, reacts with HBr, it forms a trans-bromonium ion. This intermediate is symmetrical and possesses a plane of symmetry, rendering it achiral or meso. The subsequent nucleophilic attack by a bromide ion (Br⁻) can occur at either C2 or C3. Due to the bridged nature of the bromonium ion, the attack must occur from the side opposite the bromine bridge (anti-attack). This Sₙ2-like ring-opening leads exclusively to the formation of meso-2,3-dibromobutane.[4]

Case 2: Reaction of threo-3-Bromobutan-2-ol

Conversely, when a threo isomer, such as (2R, 3R)-3-bromobutan-2-ol, undergoes the same reaction, it forms a chiral, cis-bromonium ion. The nucleophilic attack by a bromide ion can still occur at either C2 or C3. However, because the intermediate is chiral, these two attacks are not equivalent and lead to the formation of two different enantiomers: (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane. Since the attack at either carbon is equally probable, a racemic mixture of the two enantiomers is produced.[3][4]

Quantitative Data Summary

While detailed kinetic data for these specific reactions are sparse in readily available literature, spectroscopic data for the products are well-characterized. The following table summarizes key physical and NMR spectroscopic data for the product isomers of 2,3-dibromobutane.

| Property | meso-2,3-Dibromobutane | (±)-2,3-Dibromobutane |

| CAS Number | 5780-13-2[5] | 598-71-0[6] |

| Molecular Weight | 215.91 g/mol [5] | 215.91 g/mol |

| Boiling Point | 73-74 °C / 47 mmHg[5] | Not specified |

| Density | 1.767 g/mL at 25 °C[5] | Not specified |

| ¹H NMR | Data available but specific shifts vary with solvent. | Data available.[7] |

| ¹³C NMR | Data available.[8] | Data available.[6][8] |

Note: Specific chemical shifts (ppm) are highly dependent on the solvent and instrument frequency. Researchers should consult spectral databases for detailed information.[6][7][8]

Experimental Protocols

The following is a generalized experimental protocol for the reaction of 3-bromobutan-2-ol with concentrated hydrobromic acid. This protocol is based on standard procedures for the conversion of secondary alcohols to alkyl bromides.

Objective: To synthesize 2,3-dibromobutane from a diastereomeric mixture of 3-bromobutan-2-ol.

Materials:

-

3-bromobutan-2-ol

-

Concentrated Hydrobromic Acid (48% HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Heating mantle

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 3-bromobutan-2-ol.

-

Addition of Reagents: Cool the flask in an ice bath. Slowly add an excess of concentrated (48%) hydrobromic acid. While still in the ice bath, cautiously add a catalytic amount of concentrated sulfuric acid dropwise with swirling.

-

Reflux: Attach the reflux condenser and heat the mixture under reflux for 2-3 hours. The reaction temperature should be maintained to ensure completion without excessive side product formation.

-

Workup - Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add an equal volume of cold water and diethyl ether. Shake the funnel gently, venting frequently.

-

Layer Separation: Allow the layers to separate. The organic layer (top layer, containing the product) is drained into a clean flask. The aqueous layer is extracted once more with a fresh portion of diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude 2,3-dibromobutane can be purified by fractional distillation to yield the final product. The stereoisomeric composition of the product can then be analyzed using techniques such as gas chromatography (GC) or NMR spectroscopy.

Safety Precautions: Concentrated HBr and H₂SO₄ are highly corrosive and should be handled with extreme care in a fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

Logical Workflow for Stereochemical Analysis

The logical process for predicting the stereochemical outcome of the reaction is outlined below. This workflow is critical for researchers in stereoselective synthesis.

Conclusion

The reaction of 3-bromobutan-2-ol with HBr is a foundational example of neighboring group participation that powerfully dictates stereochemical outcomes. For researchers in drug development and organic synthesis, a thorough understanding of how a starting material's stereochemistry directs the formation of a specific product isomer is paramount. By leveraging these principles, scientists can design synthetic routes that yield stereochemically pure compounds, which is often a critical requirement for biologically active molecules.

References

- 1. bartleby [bartleby.com]

- 2. 3-Bromobutan-2-ol | 5798-80-1 | Benchchem [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Solved When (2S, 3R)-3-bromo-2-butanol (molecule A) is | Chegg.com [chegg.com]

- 5. meso-2,3-Dibromobutane 98 5780-13-2 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. (+/-)-2 3-DIBROMOBUTANE 98(598-71-0) 1H NMR [m.chemicalbook.com]

- 8. 2,3-DIBROMOBUTANE(5408-86-6) 13C NMR [m.chemicalbook.com]

An In-depth Guide to the Stereochemistry of 3-Bromobutan-2-ol for Researchers and Drug Development Professionals

An exploration of the four distinct stereoisomers of 3-bromobutan-2-ol, detailing their synthesis, separation, and characterization. This guide provides researchers and scientists in drug development with essential data and protocols for the application of these chiral building blocks.

3-Bromobutan-2-ol is a chiral molecule containing two stereocenters at positions C2 and C3, giving rise to a total of four possible stereoisomers. This stereochemical diversity, stemming from the spatial arrangement of the hydroxyl and bromo substituents, plays a critical role in the molecule's chemical reactivity and its utility as a precursor in asymmetric synthesis. Understanding the unique properties and interrelationships of these isomers is paramount for their effective application in pharmaceutical and chemical research.

The four stereoisomers are grouped into two pairs of enantiomers: (2R,3R)-3-bromobutan-2-ol and (2S,3S)-3-bromobutan-2-ol, and (2R,3S)-3-bromobutan-2-ol and (2S,3R)-3-bromobutan-2-ol. The relationship between any two non-enantiomeric isomers is diastereomeric. Due to the absence of a plane of symmetry, no meso compound exists for this molecule.[1]

The diastereomeric pairs are also distinguished by the historical nomenclature of erythro and threo. The erythro isomers have the hydroxyl and bromo groups on the same side in a Fischer projection, corresponding to the (2R,3S) and (2S,3R) pair. Conversely, the threo isomers have these groups on opposite sides, corresponding to the (2R,3R) and (2S,3S) pair.

Stereoisomer Relationships

The relationships between the four stereoisomers of 3-bromobutan-2-ol can be visualized as follows:

Physicochemical Properties

Table 1: Computed Physicochemical Properties of 3-Bromobutan-2-ol Stereoisomers

| Property | (2R,3R) / (2S,3S) | (2R,3S) / (2S,3R) | Reference |

| Molecular Weight | 153.02 g/mol | 153.02 g/mol | [3][4] |

| XLogP3 | 1.2 | 1.2 | [3][4] |

| Hydrogen Bond Donor Count | 1 | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 1 | 1 | [3][4] |

| Rotatable Bond Count | 2 | 2 | [3][4] |

| Exact Mass | 151.98368 Da | 151.98368 Da | [3][4] |

| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | [3][4] |

| Heavy Atom Count | 6 | 6 | [3][4] |

| Complexity | 38.5 | 38.5 | [3][4] |

Synthesis and Separation

The preparation of all four stereoisomers of 3-bromobutan-2-ol in high enantiomeric purity (>95% ee) has been achieved through a chemoenzymatic approach involving lipase-catalyzed kinetic resolution.[5] This method relies on the synthesis of the diastereomeric acetates from commercially available starting materials, followed by enzymatic hydrolysis to separate the enantiomers.

Experimental Protocols

1. Synthesis of (±)-threo-3-bromo-2-butyl acetate from meso-2,3-butanediol:

2. Synthesis of (±)-erythro-3-bromo-2-butyl acetate from dl-2,3-butanediol:

Similar to the threo isomer, a specific protocol is not widely published. The synthesis would follow a comparable pathway, starting with dl-2,3-butanediol. The stereochemical outcome of the bromination reaction would result in the formation of the erythro diastereomer.

3. Lipase-Catalyzed Kinetic Resolution of (±)-threo and (±)-erythro-3-bromo-2-butyl acetates:

The kinetic resolution of the racemic diastereomeric acetates is a key step in obtaining the individual stereoisomers. This process leverages the enantioselectivity of lipases, such as Candida antarctica lipase B (CAL-B), to preferentially hydrolyze one enantiomer of the acetate, leaving the other unreacted.[6][7][8]

-

General Protocol: The racemic acetate (either threo or erythro) is dissolved in a suitable buffer and organic co-solvent mixture. The lipase is added, and the reaction is monitored until approximately 50% conversion is achieved. At this point, the reaction mixture contains one enantiomer as the alcohol and the other as the unreacted acetate. These can then be separated by standard chromatographic techniques. The separated acetate can be hydrolyzed to yield the corresponding alcohol enantiomer. This process allows for the isolation of all four stereoisomers in high enantiomeric purity.[5]

Experimental Workflow

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the diastereomers of 3-bromobutan-2-ol. Due to their different spatial arrangements, the erythro and threo isomers will exhibit distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. While specific spectral data for the purified isomers is not widely available in the literature, it is expected that the differing steric environments of the protons and carbons adjacent to the chiral centers will lead to discernible differences in their respective spectra.

Conclusion

The four stereoisomers of 3-bromobutan-2-ol represent valuable chiral building blocks for organic synthesis. Their preparation in high enantiomeric purity through chemoenzymatic methods opens avenues for their application in the development of complex, stereochemically defined molecules, particularly in the pharmaceutical industry. The detailed understanding of their stereochemical relationships and the methods for their synthesis and separation provided in this guide are intended to facilitate their use in advanced research and development. Further experimental investigation into the specific physical and spectroscopic properties of the individual isomers would be a valuable contribution to the field.

References

- 1. quora.com [quora.com]

- 2. jocpr.com [jocpr.com]

- 3. (r,s)-3-Bromo-butan-2-ol | C4H9BrO | CID 10942653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S,3S)-3-bromobutan-2-ol | C4H9BrO | CID 12497861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arts.units.it [arts.units.it]

- 7. researchgate.net [researchgate.net]

- 8. Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization [air.unimi.it]

The Discovery and Stereochemical Journey of 3-Bromobutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobutan-2-ol, a seemingly simple halogenated alcohol, holds a significant place in the history of physical organic chemistry. Its study, particularly the stereochemical outcomes of its reactions, was pivotal in the development of the concept of neighboring group participation. This technical guide provides an in-depth exploration of the discovery, history, and key chemical transformations of 3-Bromobutan-2-ol, offering valuable insights for researchers in organic synthesis and drug development.

Historical Perspective and Key Discoveries

While the exact first synthesis of 3-Bromobutan-2-ol is not definitively documented, its importance in the scientific literature surged with the seminal work of Saul Winstein and Howard J. Lucas in 1939. Their investigation into the reaction of the stereoisomers of 3-bromo-2-butanol with hydrogen bromide provided compelling evidence for the existence of a cyclic bromonium ion intermediate, a cornerstone of the neighboring group participation theory.[1][2][3] This classic experiment demonstrated that the stereochemistry of the starting material directly influenced the stereochemical outcome of the product, a phenomenon that could not be explained by the then-prevailing theories of nucleophilic substitution.

Physicochemical Properties of 3-Bromobutan-2-ol Stereoisomers

3-Bromobutan-2-ol possesses two chiral centers, giving rise to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are an enantiomeric pair, referred to as the threo diastereomer, while the (2R,3S) and (2S,3R) isomers constitute another enantiomeric pair, known as the erythro diastereomer.[4] The distinct spatial arrangements of the hydroxyl and bromo groups in these diastereomers lead to differences in their physical properties.

| Property | (2R,3R)- and (2S,3S)- (threo) | (2R,3S)- and (2S,3R)- (erythro) | Reference |

| Molecular Formula | C₄H₉BrO | C₄H₉BrO | [5][6] |

| Molecular Weight | 153.02 g/mol | 153.02 g/mol | [5][6] |

| Boiling Point | Not available | Not available | |

| Melting Point | Not available | Not available | |

| Density | Not available | Not available |

Key Experiments and Methodologies

Synthesis of 3-Bromobutan-2-ol

A common method for the synthesis of 3-Bromobutan-2-ol involves the direct reaction of butan-2-ol with hydrogen bromide. This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of 3-Bromobutan-2-ol from Butan-2-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place butan-2-ol.

-

Addition of HBr: Cool the flask in an ice bath and slowly add a solution of hydrogen bromide in glacial acetic acid or an aqueous solution of HBr.

-

Reaction Conditions: Allow the reaction mixture to stir at room temperature or with gentle heating for several hours.

-

Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing water and ice.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude 3-Bromobutan-2-ol.

-

Purification: The crude product can be purified by fractional distillation.

The Winstein and Lucas Experiment: Reaction with HBr

This pivotal experiment demonstrated the role of neighboring group participation by the bromine atom.

Experimental Protocol: Reaction of erythro- and threo-3-Bromobutan-2-ol with HBr

As detailed in the 1939 publication by S. Winstein and H. J. Lucas (J. Am. Chem. Soc. 1939, 61, 7, 1576–1581):

-

Starting Materials: Optically active samples of erythro- and threo-3-bromobutan-2-ol were prepared.

-

Reaction: Each diastereomer was treated with a solution of hydrogen bromide in a suitable solvent (e.g., petroleum ether) at a controlled temperature (e.g., -10°C).

-

Product Analysis: The resulting 2,3-dibromobutane products were isolated and their stereochemistry was determined.

-

Observations:

-

The reaction of erythro-3-bromobutan-2-ol yielded meso-2,3-dibromobutane.

-

The reaction of threo-3-bromobutan-2-ol produced racemic (d,l)-2,3-dibromobutane.

-

Oxidation of 3-Bromobutan-2-ol

The secondary alcohol functionality of 3-Bromobutan-2-ol can be oxidized to a ketone, 3-bromobutan-2-one.

Experimental Protocol: Oxidation to 3-Bromobutan-2-one

-

Oxidizing Agent: Prepare a solution of a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) in dichloromethane or an aqueous solution of sodium dichromate with sulfuric acid (Jones oxidation).[5]

-

Reaction: To a cooled solution of 3-Bromobutan-2-ol in an appropriate solvent, slowly add the oxidizing agent.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction (e.g., by adding isopropanol for Jones oxidation) and perform an aqueous work-up.

-

Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic phase. The crude 3-bromobutan-2-one can be purified by distillation or chromatography.

Signaling Pathways and Logical Relationships

The stereochemical outcomes of the Winstein and Lucas experiment can be visualized as a logical workflow, highlighting the formation of the key bromonium ion intermediate.

Caption: Stereochemical pathways in the Winstein and Lucas experiment.

The multi-step synthesis of 3-Bromobutan-2-ol from butan-2-ol can also be represented as a workflow.

References

- 1. scispace.com [scispace.com]

- 2. ajrconline.org [ajrconline.org]

- 3. pnas.org [pnas.org]

- 4. Solved: What type of stereoisomers are threo- 3 -bromo- 2 -butanol and erythro-3-bromo- 2-butanol [Chemistry] [gauthmath.com]

- 5. 3-Bromobutan-2-ol | 5798-80-1 | Benchchem [benchchem.com]

- 6. (r,s)-3-Bromo-butan-2-ol | C4H9BrO | CID 10942653 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Biological Activity of 3-Bromobutan-2-ol: A Technical Guide for Researchers

Disclaimer: This document provides a technical overview of the potential biological activities of 3-Bromobutan-2-ol. Direct experimental evidence and quantitative data for this specific compound are limited in publicly available scientific literature. The information presented herein is largely inferred from the known biological activities of structurally related halogenated organic compounds and serves as a guide for future research.

Introduction

3-Bromobutan-2-ol is a secondary alcohol containing a bromine atom. Its structure suggests the potential for various biological interactions. Halogenated organic compounds, as a class, are known to exhibit a wide range of biological effects, including antimicrobial, cytotoxic, and enzyme-inhibiting properties.[1][2] The presence of both a hydroxyl group and a bromine atom on a small alkyl chain makes 3-Bromobutan-2-ol a molecule of interest for investigating novel biological activities. This guide summarizes the theoretical potential of this compound and provides standardized protocols for its empirical evaluation.

Inferred Biological Activities and Mechanisms of Action

While specific studies on 3-Bromobutan-2-ol are scarce, the activities of other small halogenated alcohols and related compounds suggest several potential areas of biological effect.

2.1. Antimicrobial Activity

Halogenated compounds are well-documented for their antimicrobial properties.[1][3] The proposed mechanism often involves the disruption of cellular membranes or the alkylation of essential biomolecules, such as enzymes and proteins, leading to microbial cell death. The lipophilicity conferred by the bromine atom may facilitate the passage of 3-Bromobutan-2-ol across microbial cell membranes.

2.2. Cytotoxic Activity

Similar to their antimicrobial effects, halogenated hydrocarbons can exhibit cytotoxicity against eukaryotic cells.[4] This toxicity can arise from the generation of reactive intermediates that can damage DNA, proteins, and lipids, ultimately inducing apoptosis or necrosis. The potential for 3-Bromobutan-2-ol to act as an alkylating agent could contribute to cytotoxic effects.

2.3. Enzyme Inhibition

The structure of 3-Bromobutan-2-ol suggests it could act as an inhibitor for various enzymes. The hydroxyl group can participate in hydrogen bonding within an enzyme's active site, while the bromine atom can act as a leaving group in a nucleophilic substitution reaction, leading to covalent modification and irreversible inhibition of the enzyme.[5] Alternatively, it could act as a competitive or non-competitive inhibitor through non-covalent interactions. Enzymes with nucleophilic residues such as cysteine or histidine in their active sites could be potential targets.

Quantitative Data on Potential Biological Activities

Due to the lack of specific experimental data for 3-Bromobutan-2-ol, the following table presents hypothetical quantitative data to serve as a template for reporting results from future studies. The values are illustrative and based on activities observed for other small halogenated organic compounds.

| Biological Activity | Assay Type | Target Organism/Cell Line | Metric | Illustrative Value |

| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC₅₀ (µg/mL) | 10 - 100 |

| Broth Microdilution | Escherichia coli | MIC₅₀ (µg/mL) | >100 | |

| Cytotoxicity | MTT Assay | Human cervical cancer (HeLa) | IC₅₀ (µM) | 50 - 250 |

| LDH Release Assay | Human hepatocytes (HepG2) | EC₅₀ (µM) | 100 - 500 | |

| Enzyme Inhibition | Spectrophotometric | Alcohol Dehydrogenase | Kᵢ (µM) | 20 - 150 |

| Fluorometric | Papain (Cysteine Protease) | IC₅₀ (µM) | 10 - 80 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of 3-Bromobutan-2-ol.

4.1. Antibacterial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a single colony of the test bacterium (e.g., S. aureus) from an agar plate.

-

Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test medium.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of 3-Bromobutan-2-ol in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

4.2. Cytotoxicity: MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

-

Cell Culture:

-

Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3-Bromobutan-2-ol in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

4.3. Enzyme Inhibition: Alcohol Dehydrogenase Assay

This spectrophotometric assay monitors the reduction of NAD⁺ to NADH, which is catalyzed by alcohol dehydrogenase (ADH) with ethanol as a substrate.

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 0.1 M sodium phosphate, pH 8.8).

-

Prepare solutions of NAD⁺, ethanol, and alcohol dehydrogenase in the buffer.

-

Prepare various concentrations of 3-Bromobutan-2-ol as the potential inhibitor.

-

-

Assay Procedure:

-

In a cuvette, mix the buffer, NAD⁺ solution, and the inhibitor solution (or buffer for the control).

-

Add the alcohol dehydrogenase solution and incubate for a few minutes at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the ethanol solution.

-

-

Data Acquisition:

-

Immediately measure the increase in absorbance at 340 nm (due to the formation of NADH) over time using a spectrophotometer.

-

Calculate the initial reaction velocity.

-

-

Data Analysis:

-

Determine the type of inhibition and the inhibition constant (Kᵢ) by plotting the reaction velocities against substrate concentrations in the presence and absence of the inhibitor (e.g., using a Lineweaver-Burk plot).

-

Visualizations

5.1. Experimental Workflows

Caption: Workflow for the antibacterial broth microdilution assay.

References

- 1. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicology of selected pesticides, drugs, and chemicals. Short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STUDENT CONSULT (ver. 2.3) [aris.gusc.lv]

Navigating the Risks: A Technical Guide to the Safe Handling of 3-Bromobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 3-Bromobutan-2-ol. Designed for laboratory personnel and professionals in drug development, this document outlines the potential hazards associated with this compound and offers detailed protocols for its safe use, storage, and disposal.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₉BrO | [2][3][4] |

| Molecular Weight | 153.02 g/mol | [2][3][4] |

| CAS Number | 5798-80-1 | [3] |

| Appearance | Light yellow liquid | |

| Boiling Point | Data not available | |

| Flash Point | 51 °C (124 °F) | [1] |

| Density | 1.416 g/cm³ at 25 °C (77 °F) | [1] |

| Solubility | Insoluble in cold water | [5] |

| Acute Toxicity (Oral) | Data not available | |

| Acute Toxicity (Dermal) | Data not available | |

| Acute Toxicity (Inhalation) | Data not available |

Hazard Identification and Classification

3-Bromobutan-2-ol is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Acute toxicity, Dermal | H312: Harmful in contact with skin |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

Source: Sigma-Aldrich Safety Data Sheet[1]

Experimental Protocols for Safety Assessment

While specific toxicological studies for 3-Bromobutan-2-ol are not publicly available, standardized OECD guidelines are utilized to assess the hazards of chemical substances. For a compound with the hazard profile of 3-Bromobutan-2-ol, the following experimental protocols would be relevant for a comprehensive safety evaluation.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 431)

This test method is used to identify corrosive chemicals without the use of live animals.

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model with a functional stratum corneum is used.

-

Procedure: The test chemical is applied topically to the tissue surface. The exposure duration is varied to assess the potential for corrosion.

-

Viability Assessment: After exposure, the viability of the tissue is determined using a cell viability assay, most commonly the MTT assay. In this assay, the mitochondrial reductase enzymes in viable cells convert the yellow MTT tetrazolium salt into a purple formazan, which is then extracted and quantified spectrophotometrically.

-

Classification: A chemical is identified as corrosive if the cell viability falls below a certain threshold after a specified exposure time.

Acute Oral Toxicity Testing (Adapted from OECD TG 420, 423, and 425)

These guidelines describe procedures for determining the acute oral toxicity of a substance. The primary goal is to identify the dose at which mortality or significant toxicity is observed.

Methodology:

-

Test Animals: Typically, young adult rats or mice are used.

-

Administration: The test substance is administered in a single oral dose via gavage.

-

Observation: Animals are observed for a period of up to 14 days for signs of toxicity, including changes in behavior, weight, and overall health. All mortalities are recorded.

-

Necropsy: At the end of the observation period, all animals are humanely euthanized and a gross necropsy is performed to identify any target organs of toxicity.

-

Dose-Response Assessment: Different test guidelines employ various dosing strategies (e.g., fixed dose procedure, acute toxic class method, up-and-down procedure) to determine the dose-response relationship and estimate the LD50 value.

Safe Handling and Storage Workflow

A systematic approach to handling and storage is critical to minimize the risks associated with 3-Bromobutan-2-ol. The following workflow diagram illustrates the key steps for safe management in a laboratory setting.

References

- 1. Skin Corrosion - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 2. bemsreports.org [bemsreports.org]

- 3. 3-Bromo-2-butanol | 5798-80-1 [chemicalbook.com]

- 4. (r,s)-3-Bromo-butan-2-ol | C4H9BrO | CID 10942653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

detailed protocol for the synthesis of 3-Bromobutan-2-ol

Application Note: Synthesis of 3-Bromobutan-2-ol

Introduction

3-Bromobutan-2-ol is a bromohydrin, a class of organic compounds containing both a bromine and a hydroxyl group on adjacent carbon atoms. Due to its two stereogenic centers, it can exist as four different stereoisomers.[1][2] This compound serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceuticals and specialty chemicals.[1][3] Its utility stems from the reactivity of the bromine atom as a good leaving group and the hydroxyl group's ability to undergo various transformations.[1] This protocol details a common laboratory method for the synthesis of 3-Bromobutan-2-ol via the reaction of 2-butene with N-Bromosuccinimide (NBS) in an aqueous solvent system. This method provides a reliable route to the desired halohydrin.[4]

Experimental Protocol

Objective: To synthesize 3-Bromobutan-2-ol from 2-butene using N-Bromosuccinimide and water.

The overall reaction involves the electrophilic addition of bromine and water to the double bond of 2-butene. N-Bromosuccinimide (NBS) serves as a source of electrophilic bromine (Br+).

Materials and Reagents:

| Material/Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g (0.1 mol) |

| 2-Butene | C₄H₈ | 56.11 | ~5.6 g (0.1 mol) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL |

| Water (deionized) | H₂O | 18.02 | 1.8 mL (0.1 mol) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |